

Interspecies Variation in Cyanidin 3-sambubioside 5-glucoside Content: A Comparative Guide

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Compound of Interest

Compound Name: Cyanidin 3-sambubioside 5-glucoside

Cat. No.: B1250399

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the content of the anthocyanin **Cyanidin 3-sambubioside 5-glucoside** across various plant species, supported by available experimental data. The information is intended to assist researchers in identifying potent natural sources of this compound for further investigation and potential therapeutic applications.

Quantitative Data Summary

The concentration of **Cyanidin 3-sambubioside 5-glucoside** varies significantly among different plant species. The available quantitative data is summarized in the table below. It is important to note that for several species, the presence of this compound has been detected, but quantitative data is not yet available in the reviewed literature.

Plant Species	Common Name	Plant Part	Concentration (mg/100g Fresh Weight)	Reference(s)
<i>Sambucus nigra</i>	Black Elderberry	Fruit	14.00 - 16.00	[1]
<i>Sambucus nigra</i>	Elderberry	Juice Concentrate	Not individually quantified; measured as a combined fraction with cyanidin-3,5-O-diglucoside.	[2]
<i>Sambucus javanica</i> hybrids	Java Elderberry	Fruit	Acylated derivatives (e.g., cyanidin-3-(E)-p-coumaroyl-sambubioside-5-glucoside) are prevalent.	[3]
<i>Matthiola incana</i>	Hoary Stock	Flowers	Acylated derivatives have been isolated.	[4]
<i>Ribes nigrum</i>	Blackcurrant	Fruit	Detected, but not quantified.	
<i>Ribes rubrum</i>	Redcurrant	Fruit	Detected, but not quantified.	
<i>Eugenia javanica</i>	Wax Apple	Fruit	Detected, but not quantified.	
<i>Brassica oleracea</i> var. <i>alboglabra</i>	Kai-lan	-	Detected, but not quantified.	
<i>Viburnum edule</i>	Squashberry	Fruit	Detected, but not quantified.	

Experimental Protocols

The quantification of **Cyanidin 3-sambubioside 5-glucoside** and other anthocyanins typically involves extraction followed by chromatographic analysis. Below are detailed methodologies from cited studies.

Sample Preparation and Extraction

A common method for extracting anthocyanins from plant material involves the use of acidified solvents to ensure the stability of the flavylium cation form of the anthocyanins.

- General Protocol for Berries:
 - Fresh or frozen berries are homogenized.
 - The homogenized sample is extracted with a solvent mixture, typically methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid), to stabilize the anthocyanins.
 - The extraction is often facilitated by methods such as sonication or maceration with agitation.
 - The mixture is then centrifuged or filtered to separate the solid plant material from the liquid extract.
 - The supernatant (extract) is collected and may be concentrated under vacuum.
 - For purification and concentration, the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18). The anthocyanins are retained on the cartridge and can then be eluted with an acidified organic solvent.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and often with Mass Spectrometry (MS) is the most common and accurate method for the identification and quantification of specific anthocyanins.

- HPLC-DAD-MS/MS Analysis:

- Chromatographic Separation:

- Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient elution is employed using two solvents:
 - Solvent A: Acidified water (e.g., with 0.1% to 1% formic acid or trifluoroacetic acid).
 - Solvent B: Acetonitrile or methanol.
- Gradient Program: The proportion of Solvent B is gradually increased over the run time to elute compounds of increasing hydrophobicity.
- Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for instance, 40°C.

- Detection and Quantification:

- DAD Detection: The eluent is monitored at a specific wavelength for anthocyanins, typically around 520 nm.
- Mass Spectrometry (MS) Detection:
 - Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
 - Analysis: Full scan MS and tandem MS (MS/MS) are performed to identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For **Cyanidin 3-sambubioside 5-glucoside**, the expected [M]⁺ ion would be at m/z 743.
- Quantification: For accurate quantification, a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer can be developed. This involves monitoring a specific precursor ion to product ion transition.

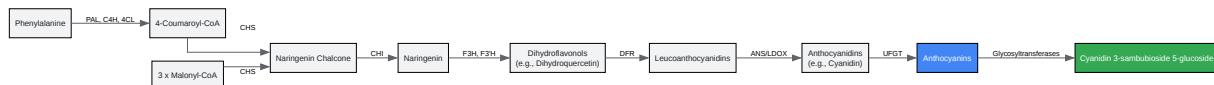
- Standard Calibration: Quantification is achieved by creating a calibration curve with a known standard of **Cyanidin 3-sambubioside 5-glucoside**. If a commercial standard is

unavailable, quantification can be estimated using a standard of a related compound, such as cyanidin-3-O-glucoside, and expressed as equivalents of that standard.

Visualizations

Anthocyanin Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for anthocyanins in plants. This pathway is a branch of the larger flavonoid pathway.

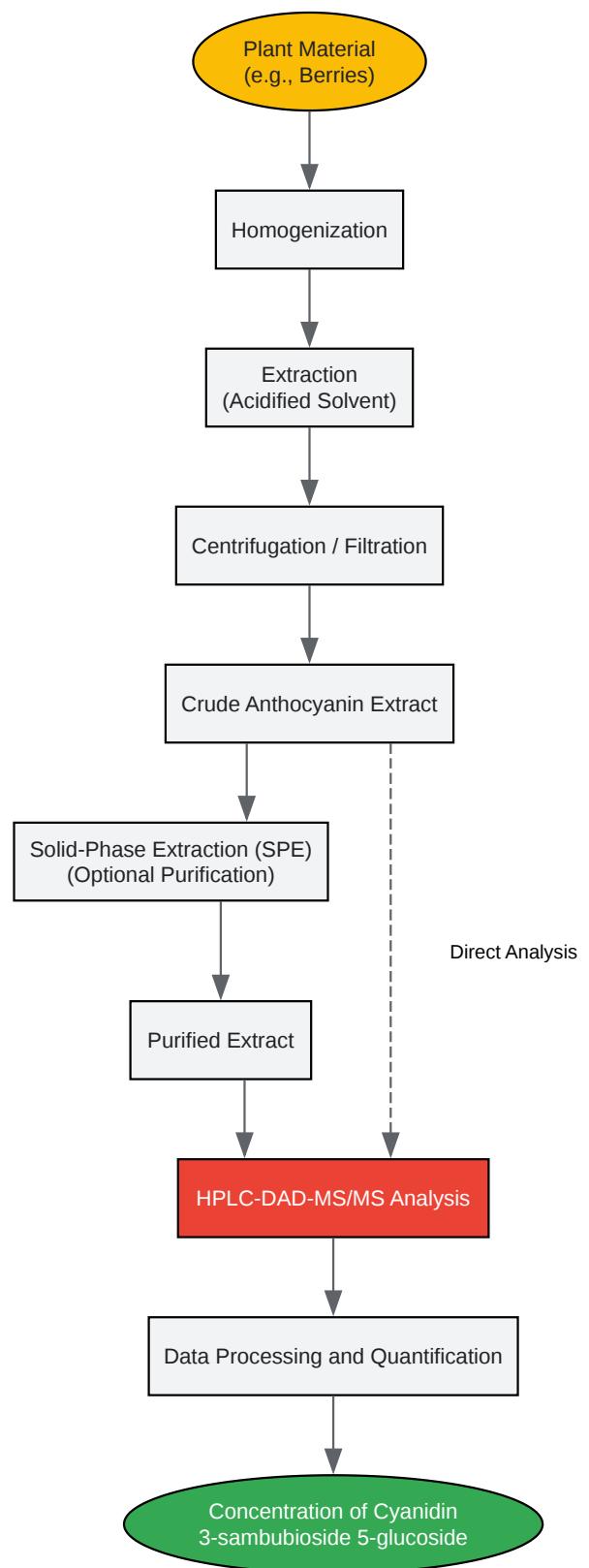


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Caption: General overview of the anthocyanin biosynthesis pathway in plants.

Experimental Workflow for Anthocyanin Analysis

This diagram outlines a typical experimental workflow for the extraction and quantification of **Cyanidin 3-sambubioside 5-glucoside** from a plant sample.

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Caption: Standard workflow for anthocyanin extraction and quantification.

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References

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